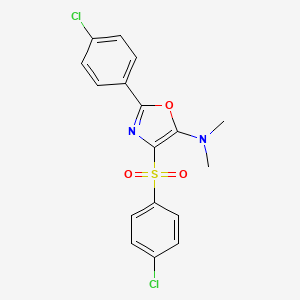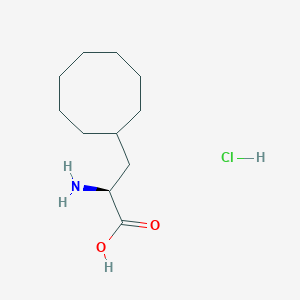
1-(3-(diethylamino)propyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(diethylamino)propyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Analysis
The research on compounds related to the chemical structure of interest often involves detailed crystallographic analysis to understand the molecular and geometric arrangements. For example, in the study of Dabigatran etexilate tetrahydrate, the benzene and pyridine rings' dihedral angles with the benzimidazole mean plane were examined, highlighting the importance of crystallography in understanding compound structures (Liu et al., 2012).
Antitumor Properties
Modifications to compounds with structures similar to our chemical of interest have shown potential in antitumor applications. For instance, amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives, which display important antitumor properties, were synthesized and evaluated, though with no significant increase in in vitro cytotoxicity (Rivalle et al., 1983).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been utilized to produce carboxamides from similar chemical structures, demonstrating an efficient pathway to obtain compounds with potential pharmacological activity. This method offers a quick and efficient way to synthesize complex organic compounds (Milosevic et al., 2015).
Antibacterial and Immunobiological Activity
Compounds with structures analogous to our chemical of interest have been synthesized and their antibacterial and immunobiological activities studied. This indicates the potential for developing new antibiotics or immunomodulatory drugs based on chemical modifications of these structures (Гейн et al., 2015).
Pharmacological Interest
New substituted 1H-1-pyrrolylcarboxamides of pharmacological interest have been synthesized, highlighting the potential for the development of new therapeutic agents based on modifications of the core chemical structure (Bijev et al., 2003).
properties
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-27(5-2)16-9-17-28-22(20-10-7-8-15-26-20)21(24(30)25(28)31)23(29)18-11-13-19(14-12-18)32-6-3/h7-8,10-15,22,29H,4-6,9,16-17H2,1-3H3/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIYHGRDKCLPP-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)OCC)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)



![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
